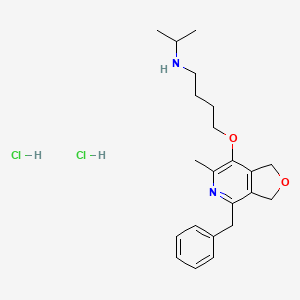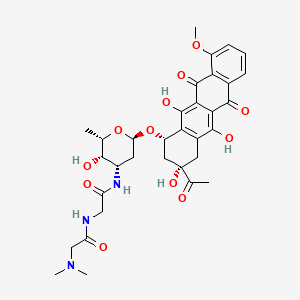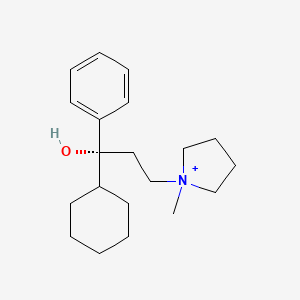
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- is a compound that belongs to the class of pteroic acids. It is a derivative of benzoic acid and contains a pteridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- typically involves the coupling of a pteridine derivative with a benzoic acid derivative. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent to facilitate the reaction . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the pteridine ring.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine derivatives with different oxidation states, while substitution reactions can produce a variety of amino-substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer and antiviral therapies .
Comparación Con Compuestos Similares
Similar Compounds
Pteroic Acid: A closely related compound with similar biological activity.
Methotrexate: A well-known DHFR inhibitor used in cancer treatment.
Pemetrexed: Another DHFR inhibitor with applications in chemotherapy.
Uniqueness
Benzoic acid, 4-((2-amino-1,4-dihydro-6-hydroxy-4-oxo-5-pyrimidinyl)methyl)- is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its combination of a benzoic acid moiety with a pteridine ring system provides a unique scaffold for the development of new therapeutic agents .
Propiedades
Número CAS |
80305-92-6 |
|---|---|
Fórmula molecular |
C12H11N3O4 |
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
4-[(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H11N3O4/c13-12-14-9(16)8(10(17)15-12)5-6-1-3-7(4-2-6)11(18)19/h1-4H,5H2,(H,18,19)(H4,13,14,15,16,17) |
Clave InChI |
WUQWKRUMGKYJAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(N=C(NC2=O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


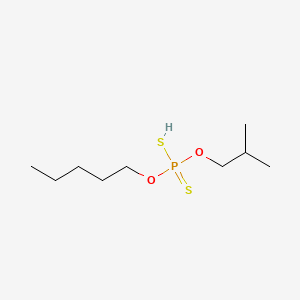

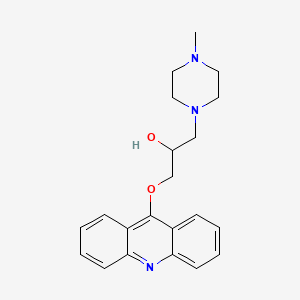

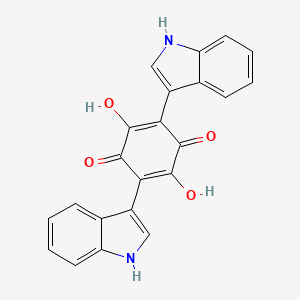
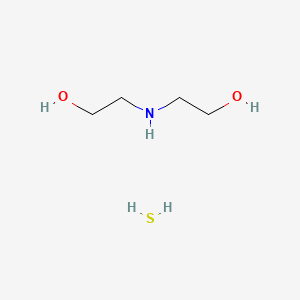
![4-[2-(4-Methylphenoxy)ethoxy]benzoic acid](/img/structure/B12812204.png)
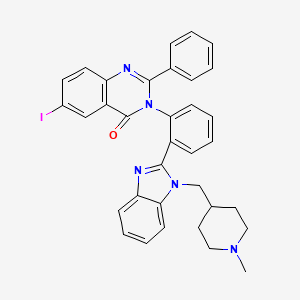
![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)

